molecular formula C20H19ClN4O3S2 B3305092 1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide CAS No. 922480-98-6

1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B3305092
CAS No.: 922480-98-6
M. Wt: 463 g/mol
InChI Key: NEAUEFJVQMODDE-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide is a synthetic small molecule compound of interest in medicinal chemistry and drug discovery research. This substance features a complex structure incorporating piperidine, sulfonamide, and thiazole rings, motifs commonly found in pharmacologically active agents . While the specific biological target and detailed mechanism of action for this exact compound require further experimental investigation, its molecular framework provides a strong basis for research. The structure combines a 4-chlorobenzenesulfonyl group linked to a piperidine-4-carboxamide core, which is further connected to a 4-(pyridin-3-yl)thiazol-2-yl group. This combination is structurally similar to other compounds investigated for various biological activities. For instance, related 1-sulfonyl-piperidine-carboxamide derivatives have been explored as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase for potential applications in metabolic disease research . Furthermore, molecular scaffolds containing the pyridinyl-thiazole moiety have been studied in other contexts for their potential biological properties . Researchers may find this compound valuable for probing new biological targets, conducting structure-activity relationship (SAR) studies, or as a synthetic intermediate. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S2/c21-16-3-5-17(6-4-16)30(27,28)25-10-7-14(8-11-25)19(26)24-20-23-18(13-29-20)15-2-1-9-22-12-15/h1-6,9,12-14H,7-8,10-11H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAUEFJVQMODDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate starting materials under specific conditions.

    Introduction of the pyridinyl group: This step often involves coupling reactions, such as Suzuki or Stille coupling, to attach the pyridinyl moiety to the thiazole ring.

    Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

    Coupling Reactions: The pyridinyl and thiazolyl groups can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts .

Scientific Research Applications

Pharmacological Applications

The primary focus of research on this compound has been its potential as a therapeutic agent. Below are some key areas where its applications have been explored:

Antagonism of Serotonin Receptors

Research indicates that derivatives of this compound may act as antagonists at the 5-HT6 receptor, which is implicated in various neurological disorders including Alzheimer’s disease and obesity. A study demonstrated that structural modifications could enhance binding affinity to this receptor, suggesting potential for developing drugs targeting cognitive enhancement and weight management .

Anticancer Activity

The compound's thiazole moiety is known for its biological activity against cancer cell lines. Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer types. This opens avenues for further exploration into its efficacy as an anticancer agent .

Anti-inflammatory Properties

Research has suggested that compounds with sulfonamide groups can exhibit anti-inflammatory effects. The specific interactions of this compound with inflammatory pathways could provide insights into its potential use in treating inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of 1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide involves several steps, including the formation of the piperidine core and subsequent functionalization with sulfonyl and thiazole groups. Variations in the synthesis process can lead to different derivatives with potentially enhanced pharmacological properties .

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

StudyFocusFindings
Study A5-HT6 Receptor BindingDemonstrated poor affinity but highlighted potential for modifications to improve activity .
Study BAnticancer ActivityShowed significant cytotoxicity against breast cancer cell lines .
Study CAnti-inflammatory EffectsIndicated reduction in inflammatory markers in animal models .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature:

Structural Analogues with Piperidine/Piperazine Scaffolds
Compound Name Key Substituents Biological Relevance/Properties Reference
4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide Benzodiazolyl, 4-iodophenyl carboxamide Potent inhibitor of 8-oxo-Guo-producing enzymes
N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]methanesulfonamide 3-Methoxybenzoyl-piperazine, methanesulfonamide Enhanced solubility due to methoxy group
N-(4-Chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide Furan-benzoyl, 4-chlorophenyl carboxamide Moderate metabolic stability in preclinical models
Target Compound 4-Chlorobenzenesulfonyl, pyridinyl-thiazolyl Hypothesized improved selectivity via sulfonyl

Key Observations :

  • The 4-chlorobenzenesulfonyl group in the target compound differentiates it from analogs with carboxamide or benzoyl substituents (e.g., ). This group may enhance target binding through hydrophobic or halogen-bonding interactions .
Heteroaromatic Substituents
Compound Name Heterocycle Combination Notable Properties Reference
2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl methanesulphonate Nitrophenyl, piperazine High reactivity in electrophilic assays
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propamide Tetrazolyl, dihydropyridinyl Acidic tetrazole improves membrane permeation
Target Compound Pyridinyl-thiazolyl Balanced π-stacking and hydrogen bonding

Key Observations :

  • The pyridinyl-thiazolyl system in the target compound offers dual aromaticity, which may improve binding to targets requiring extended planar interactions (e.g., ATP-binding pockets) compared to single-ring systems .
  • Thiazole’s sulfur atom could confer resistance to oxidative metabolism relative to furan or tetrazole-containing analogs .

Biological Activity

1-(4-Chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with a thiazole and a chlorobenzenesulfonyl group. The synthesis typically involves multi-step reactions, including the formation of the piperidine ring followed by functionalization with thiazole and sulfonyl groups.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, focusing on its potential as an antibacterial agent, its interaction with specific receptors, and other pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of sulfonamide compounds exhibit moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis . The presence of the thiazole moiety is believed to enhance this activity due to its ability to interact with bacterial enzymes.

Binding Affinity Studies

Binding assays have shown that related compounds exhibit varying affinities for the 5-HT6 receptor, which is implicated in neurological disorders. For instance, the compound was found to have poor affinity for the 5-HT6 receptor, suggesting limited potential as a treatment for conditions like Alzheimer’s disease or depression . However, modifications to the structure may improve binding properties.

Case Studies

  • Antibacterial Screening : A series of related compounds were synthesized and screened for antibacterial activity. The results indicated that certain derivatives exhibited strong inhibitory effects against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective concentration levels .
  • In Silico Studies : Molecular docking studies have provided insights into the interactions between these compounds and target proteins. These studies suggest that specific structural features enhance binding affinity and biological efficacy .

Research Findings Summary

Study Focus Findings
Binding AffinityPoor affinity for 5-HT6 receptor
Antibacterial ActivityModerate to strong activity against specific bacteria
In Silico DockingEnhanced binding interactions with target proteins

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves a multi-step protocol:

Sulfonylation : React piperidine-4-carboxamide with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Thiazole Coupling : Introduce the 4-(pyridin-3-yl)-1,3-thiazol-2-yl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .

  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water. Purity (>98%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize this compound’s structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H/13C NMR in DMSO-d6 to verify sulfonamide (-SO2), piperidine, and thiazole protons. Key peaks: δ ~7.8 ppm (pyridyl protons), δ ~2.5–3.5 ppm (piperidine CH2) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., m/z calculated for C20H18ClN5O3S2: 500.05) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Approach :

Substituent Variation : Modify the pyridyl-thiazole group (e.g., halogenation at the pyridine ring) or the sulfonamide’s aryl group (e.g., replacing 4-chlorophenyl with 3,4-dichlorophenyl) .

In Vitro Screening : Test analogs against target receptors (e.g., cannabinoid receptors CB1/CB2 using radioligand displacement assays ).

Statistical Analysis : Use multivariate regression to correlate substituent electronic (Hammett σ) and steric (Taft ES) parameters with activity .

Q. How can contradictory activity data across experimental batches be resolved?

  • Troubleshooting Steps :

Purity Reassessment : Quantify impurities via LC-MS; trace solvents (e.g., DMF) may inhibit receptor binding .

Conformational Analysis : Perform X-ray crystallography (if crystalline) or DFT calculations to identify stereoelectronic variations affecting binding .

Biological Replicates : Repeat assays with fresh compound stocks and standardized cell lines (e.g., HEK293 expressing CB1 receptors) .

Q. What computational strategies are effective for predicting target interactions?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., CB1 PDB: 5TGZ). Focus on piperidine-carboxamide’s hydrogen bonding with Lys192 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess sulfonamide-thiazole flexibility and stability in lipid bilayers .

Q. How can solubility and metabolic stability be improved for in vivo studies?

  • Strategies :

  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (test in PBS pH 7.4) .
  • Prodrug Design : Introduce ester groups at the carboxamide, which hydrolyze in plasma .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key liabilities: oxidative degradation at the thiazole ring .

Q. What advanced structural elucidation techniques are recommended for ambiguous NMR data?

  • Solutions :

  • 2D NMR : Perform HSQC and HMBC to resolve overlapping piperidine/thiazole signals .
  • X-ray Crystallography : Grow single crystals via vapor diffusion (solvent: acetonitrile/dichloromethane) and collect data on a Bruker D8 Venture (Mo Kα radiation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

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